molecular formula C4H9NO2 B3056943 Methyl dimethylcarbamate CAS No. 7541-16-4

Methyl dimethylcarbamate

Cat. No. B3056943
CAS RN: 7541-16-4
M. Wt: 103.12 g/mol
InChI Key: SELYJABLPLKXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dimethylcarbamate (MDMC) is a carbamate ester . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents . They are identified by the presence of the -O-CO-NH- linkage .


Synthesis Analysis

MDMC can be synthesized through the carbamoylation of amines with dimethyl carbonate . The process involves various catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . Another method involves the reaction of methyl carbamate (MC) and methanol, with ZnCl2 as the catalyst .


Molecular Structure Analysis

The molecular formula of MDMC is C4H9NO2 . It has an average mass of 103.120 Da and a monoisotopic mass of 103.063332 Da .


Chemical Reactions Analysis

Carbamates, including MDMC, can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . The reactions of MDMC with organic carbonates such as dimethyl carbonate have been studied .


Physical And Chemical Properties Analysis

MDMC has a density of 1.0±0.1 g/cm3, a boiling point of 100.4±7.0 °C at 760 mmHg, and a vapor pressure of 36.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 14.5±18.2 °C .

Scientific Research Applications

1. Insecticide Synergism

Methyl dimethylcarbamate has been observed to synergize the effects of other carbamate insecticides, enhancing their potency. In studies with German cockroaches and house flies, it was found to increase mortality beyond the expected additive effect when used in combination with other carbamate insecticides (Gordon & Eldefrawl, 1960).

2. Metabolism in Insects

Research on the metabolism of Dimetilan-C14, a derivative of this compound, in cockroaches and house flies has identified several metabolites. These studies help understand the detoxification processes in insects and could be crucial in developing more effective insecticides (Zubairi & Casida, 1965).

3. Solvent Applications

Dimethylcarbonate (DMC), closely related to this compound, serves as a valuable methylating agent in organic synthesis. Its reactivity and selectivity make it a preferable alternative to more toxic methylating agents, and its environmental friendliness adds to its appeal in green chemistry applications (Tundo, 2001).

4. Chemical Analysis

This compound derivatives have been synthesized and analyzed for their physical, anticholinesterase, and insecticidal properties. Such research contributes to the understanding of the chemical properties and potential applications of this compound (Nikles, 1969).

5. Chemical Reactions and Properties

Studies have explored the chemical behavior of this compound derivatives in various reactions, contributing to a deeper understanding of their properties and potential uses in different chemical contexts. For instance, the study of the reaction of trimethylsilyl N,N-dimethylcarbamate with certain alcohols sheds light on the kinetics and mechanisms involved (Knausz et al., 1984).

6. Medical Research

Though not directly related to this compound, studies on dimethyl sulfoxide (DMSO) demonstrate the evolution of biomedical science and the reevaluation of substances previously considered inert. Such research underscores the importance of reexamining chemicals in light of new scientific techniques and knowledge (Verheijen et al., 2019).

Mechanism of Action

C4H9NO2C_4H_9NO_2C4​H9​NO2​

. The mechanism of action of MDMC is not fully understood, but it is believed to interact with various biological targets and pathways. Here, we will discuss the potential mechanisms of action of MDMC.

Pharmacokinetics

A study on a related compound, tapentadol, showed that its n,n-dimethylcarbamate prodrug could be transformed into tapentadol when incubated with a mixture of liver microsomes and plasma

Safety and Hazards

MDMC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

Carbamates, including MDMC, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Future research may focus on further exploring these applications .

properties

IUPAC Name

methyl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELYJABLPLKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226346
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7541-16-4
Record name Carbamic acid, dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
Methyl dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
Methyl dimethylcarbamate
Reactant of Route 5
Reactant of Route 5
Methyl dimethylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl dimethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.